molecular formula C27H20ClNO2 B11564436 1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone

1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone

Cat. No.: B11564436
M. Wt: 425.9 g/mol
InChI Key: PPDLNYBVGMZYMO-UHFFFAOYSA-N
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Description

1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone is a complex organic compound characterized by its biphenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone typically involves multiple steps, including the formation of the biphenyl and chlorophenyl groups, followed by their coupling. Common reagents used in the synthesis include chlorobenzene, biphenyl, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like halogens, and specific catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(biphenyl-4-yl)-2-(4-{(E)-[(4-bromophenyl)imino]methyl}phenoxy)ethanone
  • 1-(biphenyl-4-yl)-2-(4-{(E)-[(4-fluorophenyl)imino]methyl}phenoxy)ethanone
  • 1-(biphenyl-4-yl)-2-(4-{(E)-[(4-methylphenyl)imino]methyl}phenoxy)ethanone

Uniqueness

1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C27H20ClNO2

Molecular Weight

425.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)iminomethyl]phenoxy]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C27H20ClNO2/c28-24-12-14-25(15-13-24)29-18-20-6-16-26(17-7-20)31-19-27(30)23-10-8-22(9-11-23)21-4-2-1-3-5-21/h1-18H,19H2

InChI Key

PPDLNYBVGMZYMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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